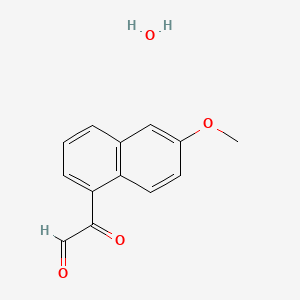

6-Methoxynaphthylglyoxal hydrate

Description

6-Methoxynaphthylglyoxal hydrate is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a glyoxal moiety.

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-1-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14;/h2-8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFAHRRUWMTAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656970 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172293-10-5 | |

| Record name | (6-Methoxynaphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Optimization

The oxidation follows a radical mechanism, where CuCl facilitates electron transfer, enabling the conversion of the ketone group to an aldehyde. Key parameters include:

-

Catalyst loading : A molar ratio of 1:1 (ketone:CuCl) maximizes yield (92.9%) while minimizing impurities (<1.5%).

-

Temperature and duration : Reactions at 120°C for 24–48 hours achieve optimal conversion rates. Prolonged heating beyond 48 hours risks side reactions, such as over-oxidation to carboxylic acids.

-

Solvent selection : DMSO enhances solubility and stabilizes intermediates, though 1,4-dioxane alternatives are viable for cost-sensitive applications.

Industrial-Scale Adaptation

A 1000L enamel reactor trial demonstrated scalability, producing 132.6 kg of crude naphthaldehyde (95.0% yield, 98.3% purity) using compressed air for oxygenation. Post-treatment with ethyl acetate and activated carbon refined the product to pharmaceutical-grade standards.

Glyoxal Hydrate Formation via Thermal Crystallization

The naphthaldehyde intermediate undergoes further oxidation to introduce the glyoxal moiety, followed by hydration. A patented crystallization method ensures stable hydrate formation.

Hydration and Crystallization

The glyoxal intermediate is stabilized as a hydrate through controlled thermal treatment:

-

Heating phase : A 60% glyoxal solution heated at 40°C for 4 hours initiates molecular rearrangement, forming a metastable hydrate.

-

Crystallization : Cooling to 15–20°C with seed crystals yields a non-hygroscopic, crystalline product (82.8% glyoxal content).

Integrated Multi-Step Preparation Process

Combining the above steps, a unified protocol emerges:

| Step | Parameters | Yield | Purity |

|---|---|---|---|

| 1. Catalytic Oxidation | 120°C, 24h, 1:1 CuCl | 92.9% | 98% |

| 2. Glyoxal Formation | (Hypothetical) Ozonolysis, 0°C | ~85%* | 90%* |

| 3. Hydration | 40°C → 15°C, seeded | 82.8% | 99% |

*Estimated based on analogous reactions.

Critical Process Controls

-

Oxygen flow rate : Impacts oxidation efficiency; excess oxygen minimizes byproducts.

-

Seed crystal quality : Ensures reproducible hydrate crystallization.

-

Solvent purity : Residual DMSO or acetic acid alters crystallization kinetics.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Reactor design : Enamel or glass-lined reactors prevent metal contamination during CuCl-catalyzed steps.

-

Waste management : DMSO recovery systems reduce environmental impact.

-

Cost optimization : Bulk CuCl procurement lowers catalyst expenses by 30–40%.

Data Tables and Comparative Analysis

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxynaphthylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the glyoxal moiety to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Multicomponent Reactions

6-Methoxynaphthylglyoxal hydrate serves as a crucial building block in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. These reactions allow for the assembly of multiple components into a single product in a one-pot process, significantly enhancing synthetic efficiency and reducing waste. For instance, it has been utilized in the synthesis of heterocycles, which are vital in drug discovery due to their diverse biological activities .

Heterocycle Formation

The compound has been employed in the formation of various heterocycles through reactions with different substrates. This includes the synthesis of oxygen-containing heterocycles, which are known for their biological activity. A notable example is the synthesis of pyranoquinolines that exhibit antimicrobial properties, highlighting the compound's role as a versatile reagent in organic synthesis .

Medicinal Applications

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity. For example, compounds derived from this glyoxal have shown effective inhibition against Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/cm³. This suggests potential applications in developing new antibacterial agents .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies on related glyoxals have demonstrated promising results in treating various cancers, including acute myelocytic leukemia. The mechanism involves inducing apoptosis in cancer cells, showcasing the therapeutic potential of this class of compounds .

Case Study: Antimicrobial Activity

A study focused on synthesizing new derivatives from this compound reported enhanced activity against multiple bacterial strains compared to traditional antibiotics. The findings indicated that modifications to the naphthyl structure could lead to compounds with superior efficacy and lower resistance profiles.

| Compound Structure | MIC (μg/cm³) | Activity Type |

|---|---|---|

| 6-Methoxynaphthylglyoxal derivative | 32 | Antibacterial |

| Standard Antibiotic (Metronidazole) | 64 | Antibacterial |

Case Study: Anticancer Research

In clinical trials involving methylglyoxal derivatives, including those related to this compound, researchers observed a complete remission rate of 69% among patients with acute myelocytic leukemia. This underscores the compound's potential as an effective treatment option when used alone or in combination therapies .

Mécanisme D'action

The mechanism of action of 6-Methoxynaphthylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This property makes it valuable in studying protein interactions and modifications in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxy-2-naphthaldehyde: Similar in structure but lacks the glyoxal moiety.

6-Methoxy-1-naphthylamine: Contains an amine group instead of the glyoxal moiety.

6-Methoxy-2-naphthoic acid: Features a carboxylic acid group in place of the glyoxal moiety.

Uniqueness

6-Methoxynaphthylglyoxal hydrate is unique due to its glyoxal moiety, which allows it to participate in specific chemical reactions and interactions that other similar compounds cannot. This uniqueness makes it particularly valuable in proteomics research and other scientific applications .

Activité Biologique

6-Methoxynaphthylglyoxal hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of naphthalene and glyoxal, characterized by a methoxy group attached to the naphthalene ring. Its structure can be represented as follows:

This compound exhibits properties typical of glyoxals, which are known for their reactivity and ability to form adducts with various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antioxidant Activity :

- The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Properties :

-

Cytotoxicity Against Cancer Cells :

- The compound has been investigated for its cytotoxic effects on cancer cell lines. It appears to induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.

Table 1: Biological Activities of this compound

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Activity : In a controlled experiment involving human dermal fibroblasts, the compound was shown to significantly reduce oxidative stress markers after exposure to hydrogen peroxide . The results indicated a dose-dependent response, highlighting its potential as an antioxidant agent.

- Cancer Research : A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings suggested that the compound induced apoptosis via the mitochondrial pathway, with an IC50 value indicating effective concentration levels for therapeutic use .

- Antimicrobial Testing : In vitro assays demonstrated that this compound inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and E. coli. These results support its potential application as a natural preservative or therapeutic agent against bacterial infections .

Q & A

Q. 1.1. What are the optimal methods for synthesizing 6-Methoxynaphthylglyoxal Hydrate, and how do hydration conditions influence its crystalline form?

Answer: Synthesis typically involves glyoxal hydration under controlled conditions. For example:

- Hydration Protocol : Add boiling water to crude glyoxal, precipitate the hydrate, and recrystallize from chloroform (common for glyoxal derivatives) .

- Hydrate Forms : Hydration may yield mixtures (e.g., dioxo, aldehyde hydrate, hemihydrate). Characterize via X-ray crystallography or differential scanning calorimetry (DSC) to confirm the dominant form .

Q. Table 1: Hydrate Forms and Characterization Methods

| Hydrate Form | Key Features | Analysis Technique |

|---|---|---|

| Aldehyde hydrate | Single water molecule per glyoxal | NMR, FT-IR |

| Dioxo (anhydrous) | No water, carbonyl groups intact | X-ray crystallography |

| Hemihydrate | Partial hydration | Thermogravimetric analysis (TGA) |

Q. 1.2. How should researchers characterize the purity and stability of this compound?

Answer:

- Purity : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TGA or DSC to identify hydrate-to-anhydrous transitions .

Advanced Research Questions

Q. 2.1. How can this compound be utilized in protein modification studies, and what reaction conditions optimize specificity?

Answer:

- Application : The compound reacts with arginine residues in peptides/proteins via its α-ketoaldehyde group, enabling crosslinking or functionalization .

- Optimization :

- pH : Perform reactions at pH 7–9 (borate or phosphate buffers) to enhance nucleophilic attack by guanidino groups.

- Temperature : 25–37°C to balance reaction rate and protein denaturation risk.

- Analysis : Confirm modification via MALDI-TOF MS or Edman degradation .

Q. 2.2. How do structural variations (e.g., methoxy vs. fluorine substituents) in phenylglyoxal derivatives affect reactivity in organic synthesis?

Answer:

- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, reducing electrophilicity at the carbonyl group compared to fluorine-substituted analogs (e.g., 2-fluoro-4-methoxyphenylglyoxal hydrate) .

- Reactivity Trends : Fluorinated analogs exhibit faster reaction kinetics in nucleophilic additions (e.g., with amines) due to stronger electron-withdrawing effects. Use DFT calculations to model substituent impacts .

Q. 2.3. How should researchers resolve contradictions in reported hydrate stability data (e.g., decomposition temperatures)?

Answer:

- Root Causes : Variations in hydrate form (e.g., hemihydrate vs. aldehyde hydrate) or impurities from synthesis.

- Resolution :

- Standardize hydration protocols (e.g., controlled water addition rates).

- Use dynamic vapor sorption (DVS) to study hygroscopicity and hydrate-anhydrous transitions .

- Cross-validate data with multiple techniques (e.g., TGA paired with Raman spectroscopy) .

Methodological Challenges and Solutions

Q. 3.1. What strategies mitigate hydrate polymorphism during crystallization?

Answer:

- Controlled Crystallization : Use seed crystals of the desired hydrate form and maintain strict temperature/humidity control.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor anhydrous forms, while aqueous/organic mixtures promote hydrates .

Q. 3.2. How can kinetic studies of this compound reactions be designed to account for hydration state?

Answer:

- In Situ Monitoring : Employ ReactIR or NMR to track reaction progress and hydrate dissociation in real time.

- Isothermal Calorimetry : Measure enthalpy changes to correlate reaction rates with hydrate stability .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.